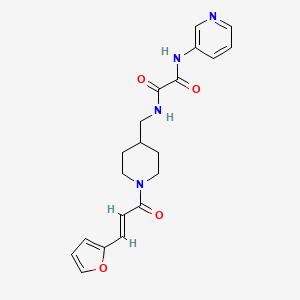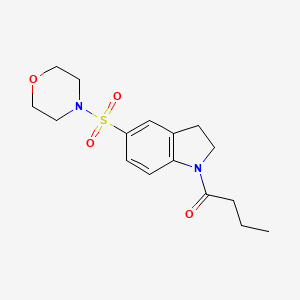![molecular formula C17H14ClN B3012123 N-[(4-chlorophenyl)methyl]naphthalen-1-amine CAS No. 285992-80-5](/img/structure/B3012123.png)
N-[(4-chlorophenyl)methyl]naphthalen-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-chlorophenyl)methyl]naphthalen-1-amine, also known as CP-47,497, is a synthetic cannabinoid that acts on the cannabinoid receptors in the brain. This compound has gained significant attention in scientific research due to its potential therapeutic applications and its ability to mimic the effects of natural cannabinoids found in cannabis.
Wirkmechanismus
N-[(4-chlorophenyl)methyl]naphthalen-1-amine acts on the cannabinoid receptors in the brain, specifically the CB1 receptor. This receptor is involved in a variety of physiological processes, including pain sensation, appetite regulation, and mood. N-[(4-chlorophenyl)methyl]naphthalen-1-amine binds to the CB1 receptor, activating it and producing a range of effects on the body.
Biochemical and Physiological Effects
The binding of N-[(4-chlorophenyl)methyl]naphthalen-1-amine to the CB1 receptor produces a range of biochemical and physiological effects. These include the modulation of neurotransmitter release, the inhibition of pain sensation, and the regulation of appetite and mood. Additionally, N-[(4-chlorophenyl)methyl]naphthalen-1-amine has been shown to have anti-inflammatory and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
The use of N-[(4-chlorophenyl)methyl]naphthalen-1-amine in scientific research has several advantages, including its ability to mimic the effects of natural cannabinoids found in cannabis. Additionally, this compound has a high affinity for the CB1 receptor, making it a useful tool in studying the function of this receptor. However, the use of N-[(4-chlorophenyl)methyl]naphthalen-1-amine in lab experiments is limited by its high potency and potential for toxicity, requiring strict safety protocols and specialized equipment.
Zukünftige Richtungen
There are several future directions for research involving N-[(4-chlorophenyl)methyl]naphthalen-1-amine. These include investigations into its potential use in the treatment of neurological disorders, such as Alzheimer's disease and multiple sclerosis. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans, as well as its potential for use in the development of new therapeutic agents. Finally, the development of new synthetic cannabinoids with improved safety profiles and therapeutic potential is an area of active research.
Synthesemethoden
The synthesis of N-[(4-chlorophenyl)methyl]naphthalen-1-amine involves a multistep process that starts with the reaction of 1-naphthylamine with 4-chlorobenzyl chloride. This is followed by a series of reactions involving the addition of other reagents to produce the final product. The synthesis of this compound requires specialized equipment and expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
N-[(4-chlorophenyl)methyl]naphthalen-1-amine has been extensively studied in scientific research due to its ability to bind to the cannabinoid receptors in the brain. This has led to investigations into its potential therapeutic applications, including its use as an analgesic, anti-inflammatory, and anti-cancer agent. Additionally, N-[(4-chlorophenyl)methyl]naphthalen-1-amine has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and multiple sclerosis.
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]naphthalen-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN/c18-15-10-8-13(9-11-15)12-19-17-7-3-5-14-4-1-2-6-16(14)17/h1-11,19H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNPAOQOLGRLSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)methyl]naphthalen-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B3012042.png)
![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(quinolin-6-yl)methanone](/img/structure/B3012043.png)

![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-pivalamido-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3012049.png)
![3-[2-[(4-methylphenyl)methoxy]phenyl]-N-[(Z)-pyridin-3-ylmethylideneamino]-1H-pyrazole-5-carboxamide](/img/structure/B3012050.png)
![7-(2-methoxyethyl)-3-methyl-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3012051.png)
![5-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride](/img/structure/B3012054.png)



![ethyl N-[(2-fluorophenyl)(2-oxocyclooctyl)methyl]carbamate](/img/structure/B3012061.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3012062.png)
